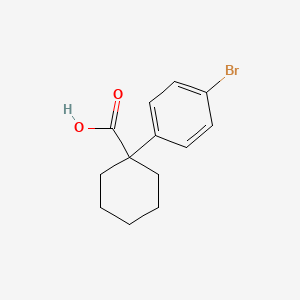

1-(4-Bromophenyl)cyclohexanecarboxylic acid

描述

BenchChem offers high-quality 1-(4-Bromophenyl)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(4-bromophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVXUXDLDJORKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588118 | |

| Record name | 1-(4-Bromophenyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732308-80-4 | |

| Record name | 1-(4-Bromophenyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromophenyl)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a plausible and robust synthetic pathway, grounded in established chemical principles and analogous procedures. It delves into the mechanistic underpinnings of each reaction step, offering insights into the causality behind experimental choices. Detailed protocols, safety considerations, and methods for purification and characterization are presented to equip researchers with the necessary knowledge for the successful synthesis and validation of this target compound.

Introduction and Significance

1-(4-Bromophenyl)cyclohexanecarboxylic acid is a bifunctional molecule incorporating a lipophilic cyclohexyl group, a carboxylic acid moiety capable of forming hydrogen bonds and acting as a handle for further derivatization, and a brominated phenyl ring that can participate in a variety of cross-coupling reactions. This unique combination of structural features makes it an attractive intermediate for the development of novel pharmaceuticals and functional materials. The 4-bromophenyl moiety, in particular, serves as a key functional handle for introducing molecular complexity through well-established transformations such as Suzuki, Heck, and Sonogashira couplings.

The synthesis of this and structurally related compounds has been explored in the context of developing new therapeutic agents. For instance, the chloro-analog, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, is a known intermediate in the synthesis of certain pharmaceutical compounds. This guide proposes a reliable synthetic route to 1-(4-bromophenyl)cyclohexanecarboxylic acid, enabling its accessibility for further research and development.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and efficient synthetic route to 1-(4-bromophenyl)cyclohexanecarboxylic acid involves a two-step process commencing with commercially available starting materials. The proposed pathway is as follows:

-

Step 1: Grignard Reaction - The synthesis of the intermediate, 1-(4-bromophenyl)cyclohexan-1-ol, via the Grignard reaction of 4-bromophenylmagnesium bromide with cyclohexanone.

-

Step 2: Oxidation - The subsequent oxidation of the tertiary alcohol to the desired carboxylic acid.

An alternative, though potentially more hazardous, second step would involve the conversion of the alcohol to a nitrile followed by hydrolysis. This guide will focus on the direct oxidation route due to its likely higher efficiency and reduced safety concerns associated with cyanide reagents.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 1-(4-bromophenyl)cyclohexanecarboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)cyclohexan-1-ol

This step utilizes a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. The Grignard reagent, 4-bromophenylmagnesium bromide, is prepared in situ from 4-bromobenzene and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

Reaction Mechanism:

Caption: Mechanism of the Grignard reaction for the synthesis of the intermediate alcohol.

Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven prior to use to prevent quenching of the Grignard reagent.

-

Reagent Preparation: Magnesium turnings are placed in the flask and gently heated under a stream of nitrogen to ensure they are dry. Anhydrous tetrahydrofuran (THF) is then added.

-

Grignard Reagent Formation: A solution of 4-bromobenzene in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. The reaction is exothermic and should be controlled by the rate of addition. The mixture is typically refluxed for a period to ensure complete formation of the Grignard reagent.

-

Addition of Cyclohexanone: The reaction mixture is cooled in an ice bath. A solution of cyclohexanone in anhydrous THF is then added dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Quenching and Workup: After the addition is complete, the reaction is stirred at room temperature until completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-bromophenyl)cyclohexan-1-ol. Further purification can be achieved by recrystallization or column chromatography.

Table 1: Reagent Quantities and Physicochemical Data

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles | Equivalents | Volume/Mass |

| Magnesium Turnings | 24.31 | - | x | 1.1 | y g |

| 4-Bromobenzene | 157.01 | 1.491 | z | 1.0 | a mL |

| Cyclohexanone | 98.14 | 0.947 | z | 1.0 | b mL |

| Anhydrous THF | - | - | - | - | c mL |

Note: The exact quantities (x, y, z, a, b, c) should be determined based on the desired scale of the reaction.

Step 2: Oxidation of 1-(4-Bromophenyl)cyclohexan-1-ol to 1-(4-Bromophenyl)cyclohexanecarboxylic Acid

The oxidation of the tertiary alcohol intermediate to the corresponding carboxylic acid is a crucial step. A strong oxidizing agent is required for this transformation. Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone) is a classic and effective choice for this type of oxidation. However, due to the hazardous nature of chromium compounds, alternative, more environmentally benign oxidizing agents could be explored, such as a ruthenium-based catalytic system with a co-oxidant.

Protocol (Using Jones Reagent):

-

Reaction Setup: The 1-(4-bromophenyl)cyclohexan-1-ol is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Addition of Oxidant: Jones reagent is added dropwise to the cooled solution. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III). The temperature should be carefully monitored and maintained below 20°C during the addition.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The excess oxidizing agent is quenched by the addition of isopropanol until the orange-red color disappears completely. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Table 2: Expected Product Characteristics

| Property | Value |

| Molecular Formula | C₁₃H₁₅BrO₂ |

| Molar Mass | 283.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents |

Safety and Hazard Considerations

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times. All manipulations should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

-

4-Bromobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Magnesium Turnings: Flammable solid. Reacts with water to produce flammable hydrogen gas.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light.

-

Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Jones Reagent (Chromium Trioxide/Sulfuric Acid): Highly corrosive and a strong oxidizing agent. Chromium(VI) compounds are known carcinogens. Extreme caution must be exercised when handling this reagent.

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Chromium-containing waste requires special handling and should be segregated.

Characterization and Quality Control

The identity and purity of the synthesized 1-(4-bromophenyl)cyclohexanecarboxylic acid should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and O-H of the carboxylic acid).

-

Melting Point Analysis: To assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

This technical guide has outlined a robust and scientifically sound protocol for the synthesis of 1-(4-bromophenyl)cyclohexanecarboxylic acid. By providing a detailed, step-by-step methodology, along with an understanding of the underlying chemical principles and necessary safety precautions, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The successful synthesis of this versatile building block will undoubtedly facilitate the development of new and innovative molecules with a wide range of potential applications.

References

-

PrepChem. Synthesis of trans-(4-(4-chlorophenyl)cyclohexyl)methyl bromide. [Link]

- Google Patents. CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.

- Google Patents.

-

ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. [Link]

physicochemical properties of 1-(4-Bromophenyl)cyclohexanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the core . Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's identity, fundamental chemical characteristics, and standard methodologies for their experimental determination. Where specific experimental data for the target molecule is not publicly available, this guide presents computed values and contextual data from structurally analogous compounds. The protocols detailed herein are grounded in established laboratory practices, providing a framework for the accurate characterization of this and similar molecules.

Compound Identification and Structure

1-(4-Bromophenyl)cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid featuring a bromophenyl group attached to the C1 position of the cyclohexane ring. This substitution significantly influences its steric and electronic properties, which are critical for its behavior in chemical and biological systems.

-

IUPAC Name: 1-(4-bromophenyl)cyclohexane-1-carboxylic acid

-

Molecular Formula: C₁₃H₁₅BrO₂[1]

-

CAS Number: While not explicitly found for the 4-bromo isomer in the search results, the related 3-bromo isomer has the CAS number 923130-21-6[2].

-

InChI Key: JJVXUXDLDJORKK-UHFFFAOYSA-N[1]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of 1-(4-Bromophenyl)cyclohexanecarboxylic acid.

Core Physicochemical Properties

The properties of a compound are pivotal in determining its suitability for various applications, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The following table summarizes the key physicochemical data for 1-(4-Bromophenyl)cyclohexanecarboxylic acid.

| Property | Value | Source |

| Molecular Weight | 283.16 g/mol | PubChem[1] |

| XLogP3-AA (Computed) | 4.0 | PubChem (for 3-bromo isomer)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (for 3-bromo isomer)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (for 3-bromo isomer)[2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

Note: XLogP3 is a computed octanol/water partition coefficient, a key indicator of a substance's lipophilicity.

Experimental Methodologies for Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. This section outlines standard procedures for measuring melting point, solubility, and pKa.

Melting Point Determination via Capillary Method

Expertise & Rationale: The melting point is a fundamental indicator of a solid's purity. Impurities typically depress and broaden the melting range. The capillary method is a widely adopted, reliable technique requiring minimal sample. A slow heating rate near the expected melting point is crucial for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.[3][4]

Protocol:

-

Sample Preparation: Place a small amount of the dry 1-(4-Bromophenyl)cyclohexanecarboxylic acid onto a clean, dry watch glass and crush it into a fine powder.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap its sealed end on a hard surface to pack the powder into the bottom. Repeat until a 2-3 mm column of packed sample is achieved.

-

Apparatus Setup: Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb. Place the assembly into a melting point apparatus (e.g., a Thiele tube with mineral oil or an automated device).

-

Heating: Heat the apparatus at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For a pure compound, this range should be narrow (0.5-2 °C).[4]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Expertise & Rationale: Solubility is a critical parameter for drug delivery and formulation. This protocol uses a stepwise approach to determine if a compound is soluble in a given solvent, starting with the most common and biocompatible solvent, water. Visual inspection is a straightforward, albeit qualitative, initial assessment.[5][6]

Protocol:

-

Initial Test: Add approximately 25 mg of 1-(4-Bromophenyl)cyclohexanecarboxylic acid to a test tube.

-

Solvent Addition: Add 0.75 mL of deionized water in three 0.25 mL portions. After each addition, vortex or shake the tube vigorously for at least 30 seconds.

-

Observation: Visually inspect the solution against a contrasting background. A compound is considered soluble if it forms a clear solution with no visible solid particles, cloudiness, or precipitate.[6]

-

Classification: If the compound dissolves, its solubility is greater than or equal to ~33 mg/mL. If not, it is considered insoluble or sparingly soluble under these conditions.

-

Further Analysis (Optional): For drug development, this initial screen would be followed by quantitative analysis (e.g., HPLC) of the supernatant from a saturated solution to determine the precise solubility.

pKa Determination by Potentiometric Titration

Expertise & Rationale: The acid dissociation constant (pKa) is the pH at which a compound exists in equal parts in its protonated and deprotonated forms. It governs the charge state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. Potentiometric titration is a highly reliable and common method for pKa determination.[7][8] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Protocol:

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh and dissolve a sample of 1-(4-Bromophenyl)cyclohexanecarboxylic acid in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water to a known volume and concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at the half-equivalence point.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Expected Spectral Characteristics

While experimental spectra for 1-(4-Bromophenyl)cyclohexanecarboxylic acid were not found in the searched databases, its structure allows for the prediction of key spectral features that would be used for its identification and characterization.

-

¹H NMR: The spectrum would be expected to show multiplets for the protons on the cyclohexane ring. Two distinct doublets in the aromatic region (approx. 7.0-7.6 ppm) would be characteristic of the 1,4-disubstituted (para) phenyl ring. A broad singlet, exchangeable with D₂O, would be present for the carboxylic acid proton, typically downfield (>10 ppm).

-

¹³C NMR: The spectrum should display a signal for the carboxylic carbon around 175-185 ppm. Six signals would be expected for the cyclohexane carbons and four signals for the aromatic carbons, including the carbon attached to the bromine (ipso-carbon) at a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a very broad O-H stretch from the carboxylic acid dimer centered around 3000 cm⁻¹. A sharp, strong C=O (carbonyl) stretch would be prominent around 1700 cm⁻¹. C-Br stretching vibrations would appear in the fingerprint region (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom.

Safety and Handling

Based on GHS classification data for the structurally similar 1-(3-bromophenyl)cyclohexane-1-carboxylic acid, the following hazards should be anticipated[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21873215, 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. Retrieved from [Link].

-

Cheméo (2023). Chemical Properties of 1,4-Cyclohexanedicarboxylic acid, trans- (CAS 619-82-9). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14106, 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link].

-

Wikipedia (2023). Cyclohexanecarboxylic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19826550, 4-Bromocyclohexane-1-carboxylic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 297211, 1,4-Cyclohexadiene-1-carboxylic acid. Retrieved from [Link].

-

Academia.edu (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link].

-

NIST (2021). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

Vasantha, V. A., & Subramanian, S. (2014). Development of Methods for the Determination of pKa Values. Resonance, 19(10), 903-913. Retrieved from [Link].

-

University of California, Davis (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].

-

Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. In Chemistry LibreTexts. Retrieved from [Link].

-

NIST (2021). 1,4-Cyclohexanedicarboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

National Toxicology Program (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link].

- Google Patents (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

Creative Bioarray (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link].

Sources

- 1. 1-(4-Bromophenyl)cyclohexanecarboxylic acid [sigmaaldrich.com]

- 2. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 | CID 16228256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. davjalandhar.com [davjalandhar.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclohexanecarboxylic Acid (CAS No. 732308-80-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)cyclohexanecarboxylic acid, a key building block in modern medicinal chemistry. With the CAS number 732308-80-4, this versatile intermediate offers a unique structural motif for the synthesis of novel therapeutic agents. This document will delve into its chemical properties, plausible synthetic routes, critical applications in drug discovery, and the analytical methodologies required for its characterization. The insights provided herein are intended to empower researchers to effectively utilize this compound in their drug development endeavors.

Introduction: The Strategic Importance of 1-(4-Bromophenyl)cyclohexanecarboxylic Acid in Drug Discovery

1-(4-Bromophenyl)cyclohexanecarboxylic acid (Molecular Formula: C₁₃H₁₅BrO₂, Molecular Weight: 283.16 g/mol ) is a bifunctional organic compound featuring a cyclohexane ring substituted with both a carboxylic acid and a 4-bromophenyl group at the same carbon atom. This unique arrangement provides a valuable scaffold for medicinal chemists. The carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone of peptide and small molecule drug synthesis. Simultaneously, the bromophenyl group is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[1][2] This dual reactivity allows for the systematic exploration of chemical space and the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[2]

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)cyclohexanecarboxylic Acid

| Property | Value | Source |

| CAS Number | 732308-80-4 | Internal |

| Molecular Formula | C₁₃H₁₅BrO₂ | |

| Molecular Weight | 283.16 g/mol | |

| Canonical SMILES | C1CCC(CC1)(C(=O)O)C2=CC=C(C=C2)Br | Internal |

| InChI Key | JJVXUXDLDJORKK-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Grignard Reaction and Carboxylation

The synthesis can be envisioned in two key steps: the formation of a Grignard reagent from 1,4-dibromobenzene and its subsequent reaction with cyclohexanone, followed by carboxylation.

Diagram 1: Proposed Synthesis of 1-(4-Bromophenyl)cyclohexanecarboxylic Acid

Caption: Proposed synthetic workflow for 1-(4-Bromophenyl)cyclohexanecarboxylic acid.

Causality Behind Experimental Choices:

-

Grignard Reagent Formation: The reaction is initiated with 1,4-dibromobenzene and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). The use of an anhydrous solvent is critical as Grignard reagents are highly reactive towards protic solvents like water. One of the bromine atoms will react with magnesium to form the organometallic species, 4-bromophenylmagnesium bromide. The second bromine atom remains unreacted, which is a key feature for subsequent modifications.

-

Nucleophilic Addition to Cyclohexanone: The highly nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of cyclohexanone. This addition reaction breaks the pi bond of the carbonyl group and forms a new carbon-carbon bond, resulting in a tertiary alkoxide intermediate.

-

Carboxylation and Acidic Workup: The intermediate alkoxide is then carboxylated, typically by pouring the reaction mixture over crushed dry ice (solid CO₂). The alkoxide attacks the carbon of the carbon dioxide, forming a magnesium carboxylate salt. Subsequent acidification with a dilute acid (e.g., HCl or H₂SO₄) protonates the carboxylate to yield the final product, 1-(4-Bromophenyl)cyclohexanecarboxylic acid, and also quenches any unreacted Grignard reagent.[3][4][5]

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Cyclohexanone

-

Dry Ice (solid CO₂)

-

Hydrochloric Acid (1 M)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 1,4-dibromobenzene in anhydrous THF.

-

Add a small amount of the 1,4-dibromobenzene solution to the flask to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of cyclohexanone in anhydrous THF dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Carboxylation and Workup:

-

In a separate large beaker, place an excess of crushed dry ice.

-

Slowly pour the reaction mixture onto the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

-

Applications in Drug Development and Medicinal Chemistry

The true value of 1-(4-Bromophenyl)cyclohexanecarboxylic acid lies in its role as a versatile scaffold for the synthesis of biologically active molecules. The presence of two distinct reactive sites allows for a modular approach to drug design.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key functional group for participating in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the bromophenyl group and a wide variety of boronic acids or their esters. This enables the introduction of diverse aryl and heteroaryl moieties, which can significantly influence the pharmacological properties of the final compound.[1]

Diagram 2: Suzuki-Miyaura Coupling Application

Caption: General scheme for Suzuki-Miyaura coupling of the title compound.

Amide Bond Formation

The carboxylic acid group provides a readily available site for the formation of amide bonds with a wide range of primary and secondary amines. This reaction is fundamental in the synthesis of many drug molecules and allows for the introduction of various substituents that can interact with biological targets and modulate physicochemical properties like solubility and cell permeability.[1]

Potential Pharmacological Significance

While specific biological activities for 1-(4-Bromophenyl)cyclohexanecarboxylic acid itself are not extensively documented, its structural motifs are present in compounds with a range of therapeutic applications. For instance, derivatives of cyclohexanecarboxylic acid have been investigated for their anti-inflammatory and antimicrobial properties.[6] The bromophenyl group is a common feature in many active pharmaceutical ingredients, contributing to their binding affinity and metabolic stability.[2] The combination of these two structural elements in 1-(4-Bromophenyl)cyclohexanecarboxylic acid makes it a highly promising starting material for the discovery of new drugs targeting a variety of diseases.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 1-(4-Bromophenyl)cyclohexanecarboxylic acid. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group (typically in the range of 7.0-7.6 ppm), the aliphatic protons of the cyclohexane ring (in the range of 1.2-2.5 ppm), and a broad singlet for the carboxylic acid proton (often downfield, >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon attached to the phenyl and carboxyl groups, the carbons of the bromophenyl ring (with the carbon attached to bromine showing a characteristic shift), the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), and the carbons of the cyclohexane ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, intense absorption for the C=O stretch of the carbonyl group (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks with approximately equal intensity).

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of 1-(4-Bromophenyl)cyclohexanecarboxylic acid. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) would be appropriate for this analysis.

Table 2: Summary of Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (7.0-7.6 ppm), Cyclohexane protons (1.2-2.5 ppm), Carboxylic acid proton (>10 ppm) |

| ¹³C NMR | Carbonyl carbon (170-180 ppm), Aromatic carbons, Aliphatic carbons |

| IR | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (≈1700 cm⁻¹) |

| Mass Spec | Molecular ion peak showing characteristic bromine isotope pattern |

| HPLC | Single major peak on a reversed-phase column with UV detection |

Safety and Handling

While a specific safety data sheet (SDS) for 1-(4-Bromophenyl)cyclohexanecarboxylic acid was not retrieved, based on the data for structurally similar compounds, it should be handled with appropriate care. It is likely to be an irritant to the skin and eyes. Therefore, the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(4-Bromophenyl)cyclohexanecarboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its dual functionality allows for the facile synthesis of diverse libraries of compounds through well-established synthetic methodologies such as amide bond formation and Suzuki-Miyaura cross-coupling. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its key applications, and the necessary analytical techniques for its characterization. By understanding the chemistry and potential of this important intermediate, researchers can better leverage its capabilities in the quest for novel and effective therapeutics.

References

- Karlsson, S., et al. (2018). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Organic Process Research & Development, 22(5).

- Royal Society of Chemistry. (n.d.).

-

SpectraBase. (n.d.). 1,2-Cyclohexanedicarboxylic acid, 4-bromophenyl heptyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis.

- Lin, W. (2006).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 1-(4-Bromophenyl)octane in Industrial Chemistry.

- Antonenko, T. S., et al. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC.

- Google P

- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.

-

JoVE. (2023). Carboxylation of Grignard Reagents. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenyl-cyclohexanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.

- YouTube. (2021).

- Paprocka, R., et al. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.

-

PubChem. (n.d.). 4-Bromocyclohexane-1-carboxylic acid. Retrieved from [Link]

- Koch, K., et al. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of Medicinal Chemistry, 37(20), 3197-9.

- Reachem. (2024). The role of Organic Chemistry in Pharmaceuticals.

- National Center for Biotechnology Information. (2024).

- Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production.

- Benchchem. (n.d.). Synthesis routes of 1,4-Cyclohexanedicarboxylic acid.

Sources

A Technical Guide to 1-(4-Bromophenyl)cyclohexanecarboxylic Acid Derivatives: Synthesis, Characterization, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 1-(4-bromophenyl)cyclohexanecarboxylic acid scaffold, a versatile building block in modern medicinal chemistry. We will delve into its structural significance, synthetic accessibility, detailed analytical protocols, and its proven potential in developing novel therapeutics across multiple disease areas. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Value of a Privileged Scaffold

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a rich starting point for drug discovery. The 1-(4-bromophenyl)cyclohexanecarboxylic acid core represents such a scaffold. Its structure is a deliberate combination of features that offer both biological relevance and synthetic versatility.

The molecule is composed of three key components:

-

A cyclohexane ring , which provides a rigid, three-dimensional geometry that can effectively orient substituents to interact with protein binding pockets.

-

A carboxylic acid group , a crucial functional handle that can be readily converted into a wide array of derivatives such as esters, amides, and hydrazones, allowing for fine-tuning of physicochemical properties and biological activity.

-

A 4-bromophenyl moiety , which not only influences the molecule's electronic and lipophilic character but, more importantly, serves as a reactive site for modern cross-coupling reactions, enabling the synthesis of diverse biaryl and heteroaryl analogs.

The strategic incorporation of these features has enabled the development of derivatives with significant potential in oncology, infectious diseases, and neurology.[1][2][3][4] This guide will explore the causality behind these applications, starting from the molecule's synthesis and ending with its structure-activity relationships.

Core Structural Analysis and Reactivity

The inherent potential of the 1-(4-bromophenyl)cyclohexanecarboxylic acid scaffold lies in its distinct reactive sites, which allow for systematic and independent modification. Understanding these sites is fundamental to designing synthetic strategies and derivative libraries.

-

The Carboxylic Acid (Site A): This is the primary site for derivatization through classical condensation chemistry. Its conversion to amides, esters, or its use in forming more complex heterocycles like hydrazones dramatically alters hydrogen bonding capacity, polarity, and metabolic stability.

-

The Bromophenyl Ring (Site B): The bromine atom is a powerful tool for diversification. It is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the introduction of a vast array of aryl and heteroaryl groups. This modification profoundly impacts the molecule's overall shape, aromatic interactions, and target specificity.

Caption: Key reactive sites for diversification of the core scaffold.

Synthetic Strategies and Experimental Protocols

The synthesis of derivatives from this scaffold relies on robust and well-established chemical transformations. The presence of two distinct reactive handles allows for a modular approach to library synthesis.

General Synthetic Workflow

A common strategy involves first modifying the bromophenyl ring, followed by derivatization of the carboxylic acid, or vice-versa. The choice depends on the compatibility of the desired functional groups with the reaction conditions of each step. A typical workflow for creating a diverse library of analogs is outlined below.

Caption: A representative workflow for synthesizing biaryl amide derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Analogs

This protocol describes the synthesis of 1-([1,1'-biphenyl]-4-yl) derivatives, a class of compounds that has shown promising anticancer activity.[3] The causality for using a palladium catalyst lies in its ability to facilitate the formation of a new carbon-carbon bond between the bromophenyl ring and the boronic acid partner, a reaction that is otherwise energetically unfavorable.

Materials:

-

1-(4-bromophenyl)cyclohexanecarboxylic acid (or analog)

-

Substituted arylboronic acid (1.0 equivalent)

-

Potassium carbonate (K₂CO₃) (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-bromophenyl)cyclohexanecarboxylic acid (1 equivalent) in a 4:1 mixture of 1,4-dioxane and water.

-

Addition of Reagents: Add the respective substituted boronic acid (1 eq.), potassium carbonate (1 eq.), and finally the Pd(PPh₃)₄ catalyst (0.02 eq.). The base (K₂CO₃) is crucial for activating the boronic acid for transmetalation to the palladium center.

-

Reaction Execution: Stir the resulting mixture vigorously at 80 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure biphenyl carboxylic acid derivative.[3]

Analytical and Purification Techniques

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives. A multi-technique approach ensures the validity of subsequent biological data.

Structural Elucidation

The confirmation of a synthesized derivative's structure is typically achieved through a combination of spectroscopic methods.

| Technique | Purpose & Expected Observations | Source |

| ¹H-NMR | Confirms the proton framework. Expect characteristic signals for the cyclohexane protons, aromatic protons (with splitting patterns indicating substitution), and any new protons from added substituents. | [2] |

| ¹³C-NMR | Confirms the carbon skeleton. The carbonyl carbon of the carboxylic acid or its derivative typically appears far downfield (~170-180 ppm). | [3] |

| IR Spectroscopy | Identifies key functional groups. A strong C=O stretch around 1700 cm⁻¹ is indicative of the carboxylic acid. The C-Br stretch appears at lower wavenumbers. | [3] |

| Mass Spectrometry | Determines the molecular weight, confirming the elemental composition. High-resolution mass spectrometry (HRMS) provides an exact mass. | [3] |

Protocol 2: Quantitative Purity Analysis by RP-HPLC

For quantitative analysis and quality control, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is indispensable. The following protocol is adapted from a validated method for a structurally related compound and serves as an excellent starting point.[5]

Rationale: RP-HPLC separates compounds based on their hydrophobicity. The C18 stationary phase is nonpolar, while the mobile phase is polar. More hydrophobic compounds interact more strongly with the column and thus have longer retention times. This method is chosen for its reproducibility, accuracy, and sensitivity.

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5.0 µm) |

| Mobile Phase | Methanol and Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 249 nm |

| Temperature | Ambient |

| Injection Volume | 20 µL |

Procedure:

-

System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL). Create a series of dilutions (e.g., 10-50 µg/mL) to establish a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration within the calibration range.

-

Analysis: Inject the standard solutions and the sample solution. Record the peak area.

-

Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve. The method should be validated for linearity, accuracy, and precision as per ICH guidelines.[5]

Pharmacological Applications and Biological Activity

Derivatives of the 1-(4-bromophenyl)cyclohexanecarboxylic acid scaffold have demonstrated a wide range of biological activities, underscoring their potential as therapeutic agents.

Anticancer Activity

Multiple studies have highlighted the anticancer potential of this class of compounds.

-

Breast Cancer: Biphenyl analogs synthesized via Suzuki coupling have shown significant in vitro cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[3] Thiazole-based derivatives containing the 4-bromophenyl moiety also exhibit promising activity against the MCF7 cell line.[2]

-

Prostate Cancer: Thiosemicarbazide derivatives have been evaluated against various cancer cell lines, including those for prostate cancer, showing notable activity.[6]

Table of Anticancer Activity (Example Data):

| Compound Class | Cell Line | Activity (IC₅₀) | Source |

| Biphenyl Carboxylic Acids | MCF-7, MDA-MB-231 | Varies by substituent | [3] |

| Thiazol-2-amine Derivatives | MCF-7 | Varies by substituent | [2] |

| Thiosemicarbazides | LNCaP (Prostate) | IC₅₀ ≈ 108 µM for most active | [6] |

Antimicrobial Activity

Modification of the carboxylic acid group into hydrazones has been shown to impart significant antibacterial properties. A study on analogs with a 4-chlorophenyl ring (a close analog to 4-bromophenyl) revealed that derivatives containing nitrogen heterocyclic rings (like pyridine or quinoline) exhibited excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] This suggests that the core scaffold acts as a carrier, while the specific hydrazone moiety is crucial for the antibacterial mechanism.

Analgesic and CNS Activity

Analogs where the carboxylic acid is replaced or modified have shown potent central nervous system activity. In a series of 4-amino-4-arylcyclohexanones, the para-bromo substituted analog was among the most potent compounds, demonstrating analgesic activity at half the potency of morphine in preclinical models.[4] This highlights that the 4-bromophenyl group is well-tolerated and potentially beneficial for this therapeutic application.

Structure-Activity Relationships (SAR)

Synthesizing the available data allows for the deduction of preliminary structure-activity relationships (SAR), which are critical for guiding future drug design.

-

Aryl Ring Modification is Key: The 4-bromophenyl group is not just a placeholder but a reactive handle. Its conversion to various biaryl systems via Suzuki coupling is a validated strategy for generating potent anticancer agents.[3] The nature of the second aryl ring (electron-donating vs. electron-withdrawing groups) is a critical determinant of activity.

-

Carboxylic Acid Derivatization Drives Target Specificity: The same core scaffold can be directed towards different therapeutic targets by modifying the carboxylic acid. Conversion to hydrazones yields antibacterial agents[1], while conversion to amides and other functionalities is common in anticancer agents.[6]

-

Substituent Position Matters: In related scaffolds, the position of substituents on the phenyl ring has been shown to be critical. For instance, in certain analgesic series, 2- and 3-substituted compounds were generally more active than the 4-substituted analogs, suggesting steric or electronic effects influence receptor binding.[7]

Caption: Summary of structure-activity relationships for the scaffold.

Conclusion and Future Outlook

The 1-(4-bromophenyl)cyclohexanecarboxylic acid scaffold has firmly established itself as a valuable starting point for the development of diverse bioactive molecules. Its synthetic tractability, combined with the proven therapeutic potential of its derivatives, makes it an attractive framework for ongoing research.

Future directions should focus on:

-

Exploring Novel Cross-Coupling Partners: Moving beyond simple arylboronic acids to include heteroaromatic and sp³-hybridized partners could unlock novel chemical space and biological activities.

-

Integrated Drug Design: Combining computational methods like molecular docking with synthesis to rationally design derivatives for specific targets, such as bacterial enzymes or cancer-related kinases.

-

In-Vivo Evaluation: Advancing the most potent in vitro "hits" from existing and future studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to innovate and expand upon the therapeutic potential of this remarkable scaffold.

References

-

Eppakayala, L. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry. Available at: [Link]

-

Żesławska, E., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

-

PubChem. (n.d.). 4-Bromocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Google Patents. (n.d.). US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.

- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available at: [Link]

-

Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. Available at: [Link]

-

Szałkowska, A., et al. (2024). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. Available at: [Link]

-

Johnson, E. A., et al. (2023). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. Available at: [Link]

-

Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. Available at: [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). EP0023363A1 - 1-(Trans-4-aIkylcyclohexyl)-2-(trans-4'-(p-substituted phenyl)cyclohexy!)ethane and liquid crystal mixture.

-

Al-Suhaimi, K. S., et al. (2024). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). US5202475A - Process for preparation of cyclohexanedicarboxylic acid.

-

Khan, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Kim, J., et al. (2024). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(4-Bromophenyl)cyclohexanecarboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 1-(4-Bromophenyl)cyclohexanecarboxylic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, a thorough analysis of its structural components—the bromophenyl group and the cyclohexanecarboxylic acid moiety—provides a strong foundation for predicting its pharmacological profile. By examining the established biological activities of structurally related compounds, we can construct a compelling hypothesis for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. This guide will delve into the rationale behind these hypotheses, propose detailed experimental workflows for their validation, and present a framework for future research and development.

Introduction: A Candidate Molecule at the Intersection of Proven Pharmacophores

1-(4-Bromophenyl)cyclohexanecarboxylic acid is a synthetic organic compound characterized by a brominated phenyl ring attached to a cyclohexanecarboxylic acid backbone. The strategic combination of these two moieties, each known to be present in various biologically active molecules, makes it a compelling candidate for drug discovery programs. The lipophilic nature of the bromophenyl group can enhance membrane permeability and target engagement, while the carboxylic acid function provides a key site for interaction with biological targets, often through hydrogen bonding or ionic interactions.[1] The rigid cyclohexyl linker may also contribute to specific conformational preferences that could enhance binding affinity and selectivity for particular enzymes or receptors.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₃H₁₅BrO₂ |

| Molecular Weight | 283.16 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from computational predictions.

The absence of extensive research on this specific molecule presents a unique opportunity for novel discoveries. This guide aims to bridge this knowledge gap by providing a scientifically grounded roadmap for its investigation.

The Foundation of Hypothesis: Biological Activities of Structurally Related Compounds

The prediction of a molecule's biological activity is often guided by the principle of structure-activity relationships (SAR), which posits that the biological effect of a compound is directly related to its chemical structure.[2][3][4][5] By dissecting 1-(4-Bromophenyl)cyclohexanecarboxylic acid into its core components, we can draw parallels to well-characterized compound classes.

The Influence of the Bromophenyl Moiety: A Key Player in Anticancer and Antimicrobial Activity

The presence of a bromine atom on a phenyl ring is a common feature in many pharmacologically active compounds. Bromophenols, for instance, are known for a wide spectrum of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[6] The 4-bromophenyl group, in particular, has been identified as a critical component for the anticancer activity in certain classes of compounds.[7][8]

-

Anticancer Potential: Studies on bromophenol hybrids have demonstrated significant inhibitory activity against various human cancer cell lines.[9] Some brominated compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[9] Furthermore, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown promising anticancer activity against a panel of cancer cell lines.[10]

-

Antimicrobial Effects: Brominated phenols have also been investigated for their antimicrobial properties.[11] The lipophilicity conferred by the bromine atom can facilitate the disruption of bacterial cell membranes, leading to antimicrobial effects.

The Cyclohexanecarboxylic Acid Scaffold: A Versatile Backbone for Diverse Activities

Cyclohexanecarboxylic acid and its derivatives have been the subject of extensive research, revealing a range of biological activities. These compounds are often explored for their anti-inflammatory, analgesic, and antimicrobial properties.[12][13]

-

Anti-inflammatory and Analgesic Activity: Derivatives of cyclohexanecarboxylic acid have shown potent anti-inflammatory and analgesic effects in preclinical models.[13] Some quinic acid derivatives, which contain a substituted cyclohexanecarboxylic acid core, exert their anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor NF-κB.[14] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antiproliferative Properties: Amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated antibacterial and antiproliferative activities.[15] Iron complexes of cyclohexanedicarboxylic acid have also been shown to possess antibacterial and antifungal properties.[16]

Hypothesized Biological Activities of 1-(4-Bromophenyl)cyclohexanecarboxylic Acid

Based on the compelling evidence from structurally related compounds, we hypothesize that 1-(4-Bromophenyl)cyclohexanecarboxylic acid possesses the following biological activities:

-

Anti-inflammatory Activity: The presence of the cyclohexanecarboxylic acid moiety, a known pharmacophore in anti-inflammatory agents, suggests a high probability of this activity. The compound may act by inhibiting key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or by modulating inflammatory signaling pathways such as NF-κB.

-

Anticancer Activity: The 4-bromophenyl group is a strong indicator of potential anticancer properties. The compound could exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

-

Antimicrobial Activity: The combination of the lipophilic bromophenyl group and the acidic carboxylic acid function may lead to antimicrobial effects against a range of bacteria and fungi. The compound could disrupt microbial membranes or interfere with essential metabolic pathways.

Proposed Experimental Workflows for Validation

To empirically validate the hypothesized biological activities, a systematic and rigorous experimental approach is required. The following protocols provide a comprehensive framework for the initial screening and characterization of 1-(4-Bromophenyl)cyclohexanecarboxylic acid.

Workflow for Assessing Anti-inflammatory Activity

This workflow is designed to evaluate the potential of the compound to modulate inflammatory responses both in vitro and in vivo.

Caption: Proposed workflow for evaluating anti-inflammatory activity.

Experimental Protocols:

-

COX-1/COX-2 Inhibition Assay:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

-

Prepare a series of concentrations of 1-(4-Bromophenyl)cyclohexanecarboxylic acid.

-

Incubate the compound with recombinant COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the IC₅₀ values for both enzymes to determine potency and selectivity.

-

-

Inhibition of Inflammatory Mediators in Macrophages:

-

Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Pre-treat cells with varying concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the levels of TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Measure nitric oxide production using the Griess reagent.

-

-

Carrageenan-induced Paw Edema in Rodents: [17]

-

Acclimatize male Wistar rats or Swiss albino mice for one week.

-

Administer the test compound orally at different doses (e.g., 25, 50, 100 mg/kg).

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control.

-

Workflow for Assessing Anticancer Activity

This workflow outlines a tiered approach to evaluate the cytotoxic and mechanistic aspects of the compound's potential anticancer effects.

Caption: Proposed workflow for evaluating anticancer activity.

Experimental Protocols:

-

MTT Cytotoxicity Assay:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 1-(4-Bromophenyl)cyclohexanecarboxylic acid for 48 or 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay:

-

Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Workflow for Assessing Antimicrobial Activity

This workflow provides a standard methodology for determining the antimicrobial spectrum and potency of the test compound.

Caption: Proposed workflow for evaluating antimicrobial activity.

Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) Assay: [18]

-

Prepare a two-fold serial dilution of 1-(4-Bromophenyl)cyclohexanecarboxylic acid in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Data Presentation and Interpretation

All quantitative data generated from the proposed experiments should be meticulously recorded and presented in a clear and concise manner.

Table 2: Hypothetical Data Summary for Biological Activity Screening

| Assay | Target/Model | Endpoint | Result (e.g., IC₅₀, % Inhibition) |

| Anti-inflammatory | |||

| COX-1 Inhibition | Recombinant Enzyme | IC₅₀ (µM) | To be determined |

| COX-2 Inhibition | Recombinant Enzyme | IC₅₀ (µM) | To be determined |

| LPS-stimulated RAW 264.7 | TNF-α release | IC₅₀ (µM) | To be determined |

| Carrageenan Paw Edema | Rat | % Inhibition at 100 mg/kg | To be determined |

| Anticancer | |||

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ (µM) | To be determined |

| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ (µM) | To be determined |

| Antimicrobial | |||

| MIC | Staphylococcus aureus | µg/mL | To be determined |

| MIC | Escherichia coli | µg/mL | To be determined |

| MIC | Candida albicans | µg/mL | To be determined |

Conclusion and Future Directions

1-(4-Bromophenyl)cyclohexanecarboxylic acid represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The strong precedent set by its constituent chemical moieties suggests a high likelihood of potent anti-inflammatory, anticancer, and antimicrobial activities. The experimental workflows detailed in this guide provide a robust starting point for a comprehensive investigation into its pharmacological profile.

Should initial screenings yield positive results, future research should focus on:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which the compound exerts its effects.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential in more advanced animal models of disease.

-

Toxicology and Safety Profiling: Assessing the safety and tolerability of the compound.

The systematic exploration of 1-(4-Bromophenyl)cyclohexanecarboxylic acid and its derivatives holds significant promise for the discovery of novel drug candidates that could address unmet medical needs.

References

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF IRON CYCLOHEXANEDICARBOXYLIC ACID AND EXAMINATION OF pH EFFECT ON EXTRACTION IN WATER AN - DergiPark. (n.d.). Retrieved January 22, 2026, from [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

(PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

On Exploring Structure Activity Relationships - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents - UTHSC Digital Commons - University of Tennessee Health Science Center. (n.d.). Retrieved January 22, 2026, from [Link]

- US20050113276A1 - Antimicrobial compositions containing an aromatic carboxylic acid and a hydric solvent - Google Patents. (n.d.).

-

(PDF) synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

SAR: Structure Activity Relationships - Collaborative Drug Discovery. (n.d.). Retrieved January 22, 2026, from [Link]

-

(PDF) Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Cyclohexanecarboxylic acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved January 22, 2026, from [Link]

-

Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Structure-activity relationship (SAR) - GARDP Revive. (n.d.). Retrieved January 22, 2026, from [Link]

-

Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry - YouTube. (n.d.). Retrieved January 22, 2026, from [Link]

-

1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. collaborativedrug.com [collaborativedrug.com]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. dc.uthsc.edu [dc.uthsc.edu]

- 15. mdpi.com [mdpi.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Solubility Profile of 1-(4-Bromophenyl)cyclohexanecarboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Bromophenyl)cyclohexanecarboxylic acid, a molecule of interest in contemporary drug discovery and development. In the absence of extensive empirical solubility data in publicly accessible literature, this document synthesizes foundational chemical principles, predictive analytics based on molecular structure, and established experimental methodologies to offer a robust framework for researchers. We delve into the physicochemical properties that govern the solubility of this compound, predict its behavior in a range of pharmaceutically relevant solvents, and provide detailed protocols for empirical solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to effectively formulate and develop drug candidates based on this chemical scaffold.

Introduction: The Critical Role of Solubility in Drug Efficacy